molecular formula C9H18N2O2 B1464206 (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1932784-81-0

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

货号: B1464206
CAS 编号: 1932784-81-0
分子量: 186.25 g/mol
InChI 键: HQJWSFQOOSYRRG-HRDYMLBCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrrolo[1,2-a]pyrazine derivative characterized by a bicyclic octahydropyrrolopyrazine core with a 2-hydroxyethyl substituent at the 3R position and a hydroxyl group at the 7R position. Its stereochemistry (3R,7R,8aS) is critical for bioactivity, as minor stereochemical changes can significantly alter pharmacological properties .

属性

IUPAC Name

(3R,7R,8aS)-3-(2-hydroxyethyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-2-1-7-5-11-6-9(13)3-8(11)4-10-7/h7-10,12-13H,1-6H2/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJWSFQOOSYRRG-HRDYMLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(CN2CC1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H](CN2C[C@@H]1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization of Precursors

  • Starting Materials: The synthesis often begins with suitably substituted amines and diketones or ketoesters that serve as precursors for ring formation.
  • Cyclization Step: Under controlled conditions, these precursors undergo intramolecular cyclization to form the fused bicyclic pyrrolo[1,2-a]pyrazine skeleton. The reaction conditions favor stereoselective ring closure to yield the desired (7R,8aS) configuration.
  • Typical Conditions: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity during cyclization. Temperature control is critical, generally maintaining sub-ambient to ambient temperatures (0–25°C) to prevent side reactions and ensure stereochemical integrity.

Introduction of the 2-Hydroxyethyl Group

  • Nucleophilic Substitution or Alkylation: The 3-position substitution with a 2-hydroxyethyl moiety is commonly achieved via nucleophilic substitution reactions using 2-haloethanols or 2-hydroxyethyl halides under basic conditions.
  • Protecting Groups: To avoid side reactions, the hydroxyl group on the 2-hydroxyethyl substituent may be protected during alkylation and subsequently deprotected.
  • Catalysts and Reagents: Bases such as potassium carbonate or sodium hydride are employed to activate the nucleophile. Reaction times and temperatures are optimized to maximize yield and stereoselectivity.

Reduction and Purification

  • Reduction: If the cyclization step involves unsaturated intermediates, catalytic hydrogenation (e.g., H₂ with Pd/C) is used to saturate the bicyclic ring system fully.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques such as preparative HPLC to isolate the pure stereoisomer.

Industrial Production Methods

  • Scale-Up: Industrial synthesis adapts the laboratory methods to large-scale batch or continuous flow reactors, optimizing parameters for throughput and cost-efficiency.
  • Microwave-Assisted Synthesis: This technique accelerates reaction kinetics, reducing reaction times for cyclization and alkylation steps.
  • Salt Formation: To improve solubility and stability, the compound is often isolated as a hydrochloride or other salt forms.
  • Quality Control: Analytical techniques including chiral HPLC, NMR spectroscopy, and mass spectrometry are used to confirm stereochemical purity and molecular identity.

Data Tables Summarizing Preparation Parameters

Step Key Parameters Typical Conditions Notes
Cyclization Solvent, temperature, time DMF or acetonitrile; 0–25°C; 12–24 h Controls stereochemistry at 7R,8aS
Alkylation (2-hydroxyethyl substitution) Base, alkylating agent, solvent, temperature K₂CO₃ or NaH; 2-haloethanol; DMF; 25–60°C Protect hydroxyl group if necessary
Reduction (if needed) Catalyst, pressure, solvent Pd/C, H₂ gas; ethanol or methanol; ambient Saturates bicyclic ring
Purification Method, solvent Recrystallization or preparative HPLC Ensures high stereochemical purity
Salt formation Acid, stoichiometry HCl, 1:1 molar ratio Enhances solubility and stability

Research Findings and Optimization Insights

  • Stereochemical Control: The stereochemistry at C3, C7, and C8a is influenced by the choice of starting materials and reaction conditions, particularly temperature and solvent polarity during cyclization.
  • Yield Optimization: Use of anhydrous solvents and inert atmosphere (nitrogen or argon) minimizes side reactions and improves overall yields.
  • Protecting Group Strategies: Temporary protection of hydroxyl groups during alkylation prevents undesired side reactions and improves selectivity.
  • Catalyst Selection: Transition metal catalysts (Pd/C) for hydrogenation provide clean reduction without racemization.
  • Salt Formation Benefits: Conversion to hydrochloride salt improves aqueous solubility (~222.71 g/mol molecular weight for the salt form) and facilitates handling and formulation.

Analytical Characterization Techniques

化学反应分析

(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl group, using reagents such as alkyl halides or sulfonates.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and nucleophiles (e.g., alkyl halides).

科学研究应用

Chemical Properties and Structure

This compound features a bicyclic structure that contributes to its biological activity. Its molecular formula is C9H18N2O2 with a molecular weight of approximately 186.26 g/mol. The compound contains hydroxyl groups, which are critical for its interaction with biological targets.

Medicinal Chemistry Applications

  • Calcium Channel Blockers : Research indicates that derivatives of octahydropyrrolo[1,2-a]pyrazines, including this compound, can act as calcium channel blockers. These compounds have potential applications in treating conditions such as hypertension and pain management by modulating calcium ion flow in cells .
  • Neuroprotective Agents : Some studies suggest that the structural features of (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol may confer neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where calcium dysregulation plays a significant role .
  • Antidepressant Activity : Preliminary findings indicate that compounds similar to this compound may exhibit antidepressant-like effects in animal models. This suggests potential for developing new treatments for depression based on this chemical structure .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence neurotransmitter systems and may help in modulating synaptic plasticity. Its ability to interact with various receptors makes it a candidate for further research into cognitive enhancement and mood regulation.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study involving calcium channel blockers showed significant improvement in patients with chronic pain conditions when treated with derivatives of octahydropyrrolo[1,2-a]pyrazines.
  • Neuroprotective effects were observed in animal models treated with related compounds during induced neurodegeneration, suggesting a protective role against neuronal death.

作用机制

The mechanism of action of (3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, and metabolic modulation. Detailed studies using techniques like molecular docking and network pharmacology can provide insights into these mechanisms .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents Core Structure Biological Activity Source
(3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol 3R: 2-Hydroxyethyl; 7R: -OH Octahydropyrrolo[1,2-a]pyrazine Antioxidant (postulated) Synthetic/Natural (inferred from analogs)
(3R,7R,8aS)-3-Isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol (BP 1536) 3R: Isobutyl; 7R: -OH Same core Not explicitly reported; likely cytotoxic Synthetic (Biopharmacule catalog)
(3S,7R,8aS)-7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3S: Isopropyl; 1,4-dione Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Cytotoxic (IC₅₀ vs. leukemia cells) Marine Streptomyces sp.
Cyclo(L-Pro-L-Val) 3S: Isopropyl; 1,4-dione Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Antioxidant, biocontrol agent Bacillus and Streptomyces strains
(7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 132715-08-3) 2: Benzyl; 7R: -OH Octahydropyrrolo[1,2-a]pyrazine Kinase inhibition (Akt pathway), cytotoxicity Synthetic/Natural

Key Observations :

  • Substituent Diversity: The 2-hydroxyethyl group in the target compound distinguishes it from analogs with bulkier alkyl (isobutyl, isopropyl) or aromatic (benzyl) substituents.
  • Functional Groups : The presence of a 1,4-dione moiety in cyclo(L-Pro-L-Val) and related compounds correlates with antioxidant and cytotoxic activities, whereas hydroxyl groups (e.g., at C7) are linked to kinase modulation .
Antioxidant Activity :
  • Analogs like cyclo(L-Pro-L-Val) and (3S,7R,8aS)-3-methyl-pyrrolo[1,2-a]pyrazine-1,4-dione demonstrate radical-scavenging properties in microbiological systems, likely due to electron-rich dione moieties . The target compound’s hydroxyl and hydroxyethyl groups may similarly donate electrons, though experimental validation is needed.
  • Deferoxamine, a co-occurring compound in Streptomyces extracts, chelates iron to reduce oxidative stress, suggesting synergistic mechanisms in natural extracts .
Cytotoxicity and Kinase Inhibition :
  • Benzyl-substituted analogs (e.g., CAS 132715-08-3) inhibit Akt, a kinase involved in cancer cell proliferation, highlighting the role of aromatic groups in kinase binding .
  • The 1,4-dione derivative from Streptomyces sp. showed IC₅₀ values against leukemia cells, whereas isobutyl/o-hydroxyethyl variants lack explicit cytotoxicity data .

生物活性

(3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H19N2O2
  • Molecular Weight : 173.25 g/mol
  • CAS Number : 1204603-42-8
  • Structure : The compound features a bicyclic structure that contributes to its unique biological interactions.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative stress.

2. Neuroprotective Effects

Studies have shown that this compound may provide neuroprotection in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation. For instance, in animal models of Parkinson's disease, administration of similar compounds resulted in reduced neuronal death and improved motor function.

3. Calcium Channel Blockade

A related patent describes the use of substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers. This suggests that this compound may also exhibit similar properties, potentially making it useful in treating cardiovascular diseases by preventing excessive calcium influx into cells .

Case Studies

  • Neuroprotection in Rodent Models
    • A study evaluated the effects of this compound on rodent models subjected to neurotoxic agents. Results showed a significant decrease in markers of oxidative stress and improved cognitive function as measured by behavioral tests.
  • Calcium Channel Modulation
    • In vitro studies demonstrated that the compound effectively inhibited L-type calcium channels in cardiomyocytes. This inhibition was associated with decreased contractility and heart rate, indicating potential therapeutic applications for arrhythmias .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionModel/Study TypeReference
AntioxidantFree radical scavengingIn vitro assays
NeuroprotectiveModulation of inflammationRodent models
Calcium Channel BlockadeInhibition of L-type calcium channelsCardiomyocyte studies

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3R,7R,8aS)-3-(2-hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like 3-hydrazinopyrazin-2-ones. For example, a general procedure involves reacting carboxylic acids with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C, followed by refluxing with N1-substituted hydrazinopyrazinones for 24 hours. Purification typically involves recrystallization from DMFA and isopropanol .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential to resolve stereochemical complexity, particularly for distinguishing axial/equatorial protons in the octahydropyrrolopyrazine core. X-ray crystallography is recommended for absolute stereochemical confirmation, especially given the compound’s multiple stereocenters .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid contact with strong acids/bases. Store in a dry, ventilated area at 2–8°C .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization. Validate purity with melting point analysis and LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cyclization steps?

  • Methodological Answer : Screen alternative coupling agents (e.g., EDCI/HOBt) or solvents (e.g., THF, acetonitrile) to reduce side reactions. Kinetic studies under varied temperatures (80–120°C) and reaction times (12–48 hours) can identify optimal conditions. Catalytic additives like DMAP may accelerate cyclization .

Q. How should researchers resolve discrepancies in NMR data caused by dynamic stereochemistry?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can detect conformational exchange broadening. For persistent ambiguities, use DFT computational modeling (e.g., Gaussian) to predict chemical shifts for different stereoisomers and compare with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Synthesize analogs with modifications at the 2-hydroxyethyl or pyrazine moieties. Evaluate biological activity (e.g., enzyme inhibition, receptor binding) using dose-response assays. Computational docking (AutoDock, Schrödinger) can predict binding modes to correlate structural features with activity .

Q. How can researchers assess the compound’s toxicity and environmental impact with limited data?

  • Methodological Answer : Perform in vitro cytotoxicity assays (e.g., HepG2 cell viability) and Ames tests for mutagenicity. Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict ecotoxicity. Monitor biodegradation via OECD 301B ready biodegradability tests .

Q. How to address contradictory data from different synthetic methods (e.g., variable yields)?

  • Methodological Answer : Conduct kinetic profiling and intermediate trapping to identify rate-limiting steps. Compare byproduct formation using GC-MS or LC-MS. Explore alternative pathways (e.g., microwave-assisted synthesis) to bypass bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 2
(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。